molecular formula C8H12O2S B15052218 Ethyl 2-(thiolan-3-ylidene)acetate

Ethyl 2-(thiolan-3-ylidene)acetate

Cat. No.: B15052218
M. Wt: 172.25 g/mol
InChI Key: BOJAVRUWSSQQKS-UHFFFAOYSA-N
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Description

Ethyl 2-(thiolan-3-ylidene)acetate is an organic compound with the molecular formula C8H12O2S It is a derivative of thiolane, a five-membered sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(thiolan-3-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with thiolane-3-carbaldehyde under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product with good yield.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(thiolan-3-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into thiolane derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at the thiolane ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives, depending on the specific reaction and conditions.

Scientific Research Applications

Ethyl 2-(thiolan-3-ylidene)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(thiolan-3-ylidene)acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atom can participate in redox reactions, while the ester group can undergo hydrolysis or transesterification.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
  • Methyl 2-cyano-2-(1,3-dithiolan-2-ylidene)acetate

Uniqueness

Ethyl 2-(thiolan-3-ylidene)acetate is unique due to its thiolane ring structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C8H12O2S

Molecular Weight

172.25 g/mol

IUPAC Name

ethyl 2-(thiolan-3-ylidene)acetate

InChI

InChI=1S/C8H12O2S/c1-2-10-8(9)5-7-3-4-11-6-7/h5H,2-4,6H2,1H3

InChI Key

BOJAVRUWSSQQKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCSC1

Origin of Product

United States

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